In‑Vivo Lead Mobilization from Femur: rac‑DMSA vs. meso‑DMSA After Repeated Oral Dosing
In albino Wistar rats loaded with lead, four oral doses of rac‑DMSA (0.5 mmol kg⁻¹) reduced femur lead levels to 50 % of control, compared with 87 % of control for meso‑DMSA at the same dose. At 1.0 mmol kg⁻¹, rac‑DMSA reduced femur lead to 45 % of control versus 69 % for meso‑DMSA [REFS‑1]. Since the target compound is the direct synthetic precursor of rac‑DMSA, selection of the racemic precursor enables production of the more efficacious chelator.
| Evidence Dimension | Femur lead content (percentage of untreated control) |
|---|---|
| Target Compound Data | rac‑DMSA (derived from target compound): 50 % of control at 0.5 mmol kg⁻¹; 45 % of control at 1.0 mmol kg⁻¹ |
| Comparator Or Baseline | meso‑DMSA: 87 % of control at 0.5 mmol kg⁻¹; 69 % of control at 1.0 mmol kg⁻¹ |
| Quantified Difference | At 0.5 mmol kg⁻¹, rac‑DMSA removes 2.9‑fold more femur lead than meso‑DMSA; at 1.0 mmol kg⁻¹, rac‑DMSA removes 2.2‑fold more. |
| Conditions | Lead‑loaded albino Wistar rats, four oral doses, femur lead measured after treatment. |
Why This Matters
This demonstrates that the racemic chelator derived from the target compound is quantitatively superior in mobilizing deeply stored bone lead, a critical efficacy endpoint for chronic lead poisoning treatment.
- [1] Comparative in vivo lead mobilization of meso‑ and rac‑2,3‑dimercaptosuccinic acids in albino Wistar rats. Basic Clin. Pharmacol. Toxicol. 1997, 80 (4), 185–191. View Source
